molecular formula C6H4F3IN2 B3226570 3-Pyridinamine, 4-iodo-6-(trifluoromethyl)- CAS No. 1256810-65-7

3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-

Cat. No.: B3226570
CAS No.: 1256810-65-7
M. Wt: 288.01 g/mol
InChI Key: LTSWYTJPHUIDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-” is a chemical compound with the molecular formula C6H4F3IN2 . It is also known as 4-iodo-6-(trifluoromethyl)pyridin-3-amine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-”, has been a topic of interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .


Molecular Structure Analysis

The molecular structure of “3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-” consists of a pyridine ring with an amino group at the 3rd position, a trifluoromethyl group at the 6th position, and an iodine atom at the 4th position . The average mass of the molecule is 162.113 Da .

Scientific Research Applications

Environmental Applications

Microbial Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, which are structurally related to the compound due to the presence of a trifluoromethyl group, have been widely used in industrial and commercial applications. Their environmental biodegradability has been investigated, focusing on microbial degradation pathways, half-lives, and defluorination potential. Understanding these processes is crucial for assessing the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).

Medicinal Chemistry

Antitubercular Drug Design Trifluoromethyl groups have played a significant role in the design of antitubercular drugs. Their incorporation into antitubercular agents has been shown to improve potency and modify pharmacodynamic and pharmacokinetic properties. This review highlights the impact of the trifluoromethyl group on drug design, suggesting its potential for developing more effective antitubercular therapies (Thomas, 1969).

Material Science

Optoelectronic Materials The incorporation of quinazoline and pyrimidine fragments, which share structural motifs with pyridinamines, into π-extended conjugated systems has been explored for the development of novel optoelectronic materials. These materials are promising for applications in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. The review provides insights into the synthesis, applications, and electroluminescent properties of these materials (Lipunova et al., 2018).

Properties

IUPAC Name

4-iodo-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSWYTJPHUIDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269985
Record name 4-Iodo-6-(trifluoromethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-65-7
Record name 4-Iodo-6-(trifluoromethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256810-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-6-(trifluoromethyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
Reactant of Route 2
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
Reactant of Route 3
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
Reactant of Route 4
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
Reactant of Route 5
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-
Reactant of Route 6
3-Pyridinamine, 4-iodo-6-(trifluoromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.